REACTION_CXSMILES
|
Cl[C:2]1[N:6]2[N:7]=[C:8]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:9]3[C:14]([C:5]2=[N:4][N:3]=1)=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=3.[O-:22][CH2:23][CH3:24].[Na+]>C(O)C>[Cl:15][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[C:5]1=[N:4][N:3]=[C:2]([O:22][CH2:23][CH3:24])[N:6]1[N:7]=[C:8]2[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|
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Name
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3,8-dichloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine
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Quantity
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5 g
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Type
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reactant
|
Smiles
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ClC1=NN=C2N1N=C(C1=CC(=CC=C21)Cl)C2=CC=CC=C2
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Name
|
|
Quantity
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1.3 g
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Type
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reactant
|
Smiles
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[O-]CC.[Na+]
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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steel
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Then the mixture is cooled
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
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CUSTOM
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Details
|
The obtained residue is triturated with water
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
crystallized from ethanol/chloroform yielding 3.3 g of the compound of the title
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=NN3C(C2=CC1)=NN=C3OCC)C3=CC=CC=C3
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |